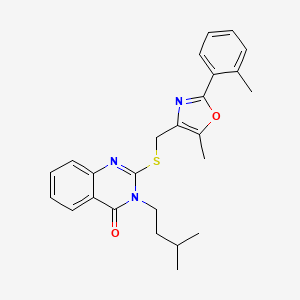
3-isopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-isopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H27N3O2S and its molecular weight is 433.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Isopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one, with CAS Number 1114827-44-9, is a derivative of quinazolinone known for its diverse biological activities. This compound is part of a broader class of quinazolinones that have been investigated for their potential therapeutic applications, particularly in oncology and as kinase inhibitors. The following sections detail the biological activities associated with this compound, including its mechanisms of action, cytotoxic effects, and comparative studies.
Chemical Structure and Properties
The molecular formula for this compound is C25H27N3O2S, with a molecular weight of 433.6 g/mol. The compound's structure includes a quinazolinone core that is substituted with an isopentyl group and a thioether linkage to an oxazole ring, contributing to its unique biological profile.
| Property | Value |
|---|---|
| CAS Number | 1114827-44-9 |
| Molecular Formula | C25H27N3O2S |
| Molecular Weight | 433.6 g/mol |
Cytotoxicity
Research has demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating several quinazolinone derivatives, including those structurally related to the compound , found that they exhibited potent inhibitory activity against key protein kinases involved in cancer progression.
- Inhibitory Effects on Tyrosine Kinases :
| Kinase Enzyme | IC50 (µM) | Reference Compound |
|---|---|---|
| CDK2 | 0.173 ± 0.012 | Imatinib (0.131 ± 0.015) |
| HER2 | 0.079 ± 0.015 | Lapatinib (0.078 ± 0.015) |
| EGFR | 0.102 ± 0.014 | Erlotinib (0.056 ± 0.012) |
The mechanism by which quinazolinone derivatives exert their cytotoxic effects involves inhibition of specific kinases that are crucial for tumor cell proliferation and survival:
- Type I and Type II Inhibition :
Antimicrobial Activity
In addition to anticancer properties, some studies have indicated that quinazolinone derivatives possess antimicrobial activity:
- Antibacterial Effects :
- Compounds were tested against various bacterial strains including Gram-positive and Gram-negative bacteria using the disc diffusion method.
- Some derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .
Case Studies
Several case studies highlight the efficacy of quinazolinone derivatives in clinical settings:
- Case Study on Breast Cancer :
-
Combination Therapies :
- Research has explored the use of quinazolinones in combination with other chemotherapeutic agents, enhancing overall efficacy and reducing resistance in cancer cells.
Eigenschaften
IUPAC Name |
3-(3-methylbutyl)-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c1-16(2)13-14-28-24(29)20-11-7-8-12-21(20)27-25(28)31-15-22-18(4)30-23(26-22)19-10-6-5-9-17(19)3/h5-12,16H,13-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTOOAQXPPHIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














